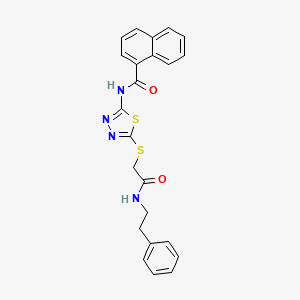

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S2/c28-20(24-14-13-16-7-2-1-3-8-16)15-30-23-27-26-22(31-23)25-21(29)19-12-6-10-17-9-4-5-11-18(17)19/h1-12H,13-15H2,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKIVGUGZXJRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide typically involves the reaction of 2-oxo-2-(phenethylamino)ethyl thiol with 5-chloro-1,3,4-thiadiazole-2-amine, followed by the coupling with 1-naphthoyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and the presence of a base like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Disulfides.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating various diseases.

Industry: Utilized in the development of new materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can play a role in its mechanism of action.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The compound shares its core 1,3,4-thiadiazole structure with several derivatives reported in the literature. Key comparisons include:

Substituent Variations on the Thiadiazole Ring

- Compound 5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide): Features a 4-chlorobenzylthio group and a phenoxyacetamide substituent. The chloro group enhances lipophilicity, while the phenoxy moiety may influence steric interactions. Yield: 74%, m.p. 132–134°C .

- Compound 6b (Oxadiazole-thiadiazole hybrid): Contains a cyclohexylamino group and a 4-methylphenyl ketone. The cyclohexyl group improves metabolic stability but reduces solubility. Yield: 70%, m.p. 136°C .

- N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l): Substituted with a piperidine-thioethyl chain and benzamide. The piperidine group introduces basicity, enhancing solubility via protonation.

Key Differences in Functional Groups

Physicochemical and Spectral Comparisons

- Solubility : The 1-naphthamide group in the target compound reduces aqueous solubility compared to benzamide derivatives (e.g., 7a) but enhances interactions with hydrophobic targets. Phenethylamine’s secondary amine may partially offset this via protonation .

- Melting Points : Derivatives with bulkier substituents (e.g., 1-naphthamide) typically exhibit higher melting points due to increased crystal packing efficiency. For example, N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide melts at 180°C , while the target compound is expected to exceed this range.

- Spectral Data :

Biological Activity

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a complex compound belonging to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and experimental findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 372.52 g/mol. The compound features a thiadiazole ring and a naphthamide structure, which contribute to its potential biological activity.

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets. The mechanisms through which this compound may exert its effects include:

- Inhibition of Key Enzymes : Thiadiazoles have been shown to inhibit enzymes such as carbonic anhydrase and phosphodiesterase, which are involved in tumorigenesis.

- Modulation of Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis.

- Interaction with DNA : Some studies suggest that thiadiazole derivatives can interfere with DNA synthesis, leading to cytotoxic effects in cancer cells.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. A study evaluating various 1,3,4-thiadiazole derivatives reported promising cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | Data not available |

| Compound 4y (similar structure) | A549 (Lung Cancer) | 0.034 ± 0.008 |

| Compound 4y | MCF7 (Breast Cancer) | 0.084 ± 0.020 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

Selectivity Studies

In assessing selectivity for cancer versus normal cells, compounds similar to this compound were tested against NIH3T3 (mouse embryonic fibroblast cells). The results indicated that certain derivatives exhibited lower toxicity towards normal cells compared to cancer cells, highlighting their potential for therapeutic use without significant side effects.

Pharmacological Activities

Beyond anticancer properties, thiadiazole derivatives have been investigated for various pharmacological activities:

- Antiviral : Some studies report antiviral effects against specific viruses.

- Antibacterial : Thiadiazoles have shown activity against bacterial strains.

- Analgesic and Anti-inflammatory : Certain derivatives exhibit pain-relieving and anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide?

- The synthesis typically involves multi-step reactions starting with thiadiazole ring formation, followed by acylation and thioether bond formation. Key steps include:

- Cyclization of thiosemicarbazide derivatives under reflux with CS₂ to form the thiadiazole core .

- Coupling reactions (e.g., nucleophilic substitution or amidation) to introduce the phenethylamino and naphthamide moieties. Solvents like DMF or dichloromethane are used, with reaction times optimized between 6–24 hours .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which characterization techniques are essential for confirming the compound’s structure?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic peaks for thiadiazole (δ 160-170 ppm in ¹³C) and naphthamide aromatic protons (δ 7.5-8.5 ppm in ¹H) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₂N₅O₂S₂: 500.12) .

- Elemental Analysis: Confirms C, H, N, S composition within ±0.4% deviation .

Q. What initial biological screening models are recommended for this compound?

- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to streptomycin .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, A549) to calculate IC₅₀ values. Include non-cancerous cells (e.g., NIH3T3) for selectivity .

- Enzyme Inhibition: Fluorescence-based assays targeting enzymes like aromatase or Mur ligases, with IC₅₀ < 0.1 mM indicating high potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.